![molecular formula C14H20FNO2 B1519570 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 1019525-34-8](/img/structure/B1519570.png)
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine is a useful research compound. Its molecular formula is C14H20FNO2 and its molecular weight is 253.31 g/mol. The purity is usually 95%.
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Biological Activity
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine, with the CAS number 1019525-34-8, is a synthetic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₀FNO₂
- Molecular Weight : 253.31 g/mol
- Structure : The compound features a phenyl ring substituted with a fluorine atom and an oxan-2-ylmethoxy group, which may influence its biological interactions.
In Vitro Studies
Research on related compounds has demonstrated significant effects on cell viability and apoptosis. For instance, studies involving similar phenolic compounds showed that they could induce cytotoxic effects in cancer cell lines by triggering apoptotic pathways . While direct evidence for this compound is sparse, these findings suggest a potential for similar activity.
Study 1: Protective Effects Against Ototoxicity
A study focused on a related compound, KR-22332, indicated protective effects against cisplatin-induced hearing loss. It was found that the compound inhibited apoptosis and reactive oxygen species (ROS) generation in vitro . Given the structural similarities, this compound might exhibit comparable protective effects in auditory systems or other tissues susceptible to oxidative stress.
Study 2: Inhibition of Notum
Another study investigated inhibitors of the Notum enzyme, which negatively regulates the Wnt signaling pathway. Compounds identified in this research showed promise in restoring Wnt signaling in cellular assays . Although not directly tested on this compound, this highlights the potential for similar compounds to modulate critical signaling pathways involved in cancer and developmental biology.
Data Table: Comparative Analysis of Related Compounds
Compound Name | CAS Number | Molecular Weight | Mechanism of Action | Biological Activity |
---|---|---|---|---|
This compound | 1019525-34-8 | 253.31 g/mol | Potential enzyme inhibition and receptor modulation | Anticancer properties (suggested) |
KR-22332 | Not Available | Not Available | Inhibits apoptosis and ROS generation | Protective against ototoxicity |
Notum Inhibitor | Not Available | Not Available | Modulates Wnt signaling | Potential anticancer activity |
Properties
IUPAC Name |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12H,2-4,7,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKUZACIJAQLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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